4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one
Description
The compound 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with:
- A 4-chlorobenzoyl group at position 2.
- A hydroxy group at position 2.
- A 5-methylisoxazol-3-yl group at position 1.
- A phenyl group at position 3.
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4/c1-12-11-16(23-28-12)24-18(13-5-3-2-4-6-13)17(20(26)21(24)27)19(25)14-7-9-15(22)10-8-14/h2-11,18,25H,1H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNDHJCREBIEMM-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolone ring One common approach is to react a suitable pyrrole derivative with chlorobenzoyl chloride under controlled conditions to form the intermediate pyrrolone structure
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: : The pyrrolone ring can be reduced to form a pyrrolidine derivative.
Substitution: : The chlorobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of pyrrolidine derivatives.
Substitution: : Formation of various substituted pyrrolone derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. The presence of the isoxazole group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects. It has been tested against various cancer cell lines, including breast (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3). The results indicate that it may induce apoptosis in cancer cells, thus holding promise for cancer therapy .
- Anti-inflammatory Properties : The hydroxy group in the structure is known to play a role in modulating inflammatory responses. Compounds with similar structures have shown efficacy in reducing inflammation, suggesting that this compound could be explored for treating inflammatory diseases .
Pharmacological Applications
- Neuroprotective Effects : Some studies have indicated that compounds containing isoxazole moieties can exhibit neuroprotective effects. This makes 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one a candidate for research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Analgesic Activity : The compound may also possess analgesic properties, which can be beneficial in pain management therapies. This application stems from its potential to interact with pain pathways in the body .
Material Science Applications
- Photovoltaic Materials : Due to its unique electronic properties, the compound can be investigated as a potential material for organic photovoltaic devices. Its ability to absorb light and convert it into energy could contribute to advancements in solar energy technology .
- Polymer Chemistry : The incorporation of this compound into polymer matrices may enhance the mechanical and thermal properties of the resulting materials, making them suitable for various industrial applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by Gondru et al. synthesized various derivatives of pyrrole compounds, including those similar to this compound. The derivatives were tested against several bacterial strains, demonstrating significant inhibition rates compared to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro tests performed on this compound showed promising results against multiple tumor cell lines. The MTT assay indicated that the compound effectively reduced cell viability in treated groups, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound’s analogs differ primarily in substituents on the pyrrol-2-one core, which influence electronic properties, solubility, and bioactivity. Key comparisons include:
Table 1: Structural and Functional Comparisons
*Molecular weights estimated from molecular formulas.
Pharmacological and Physicochemical Properties
- Antiestrogenic Activity : Compounds with pyrrol-2-one cores (e.g., compound 32 in ) exhibit antiestrogenic effects, suggesting the target compound may share this activity. However, the 5-methylisoxazol-3-yl group could modulate receptor binding selectivity compared to benzyl or methoxyphenyl substituents .
- Antibacterial Potential: Pyrazole derivatives with chlorobenzoyl groups () show antibacterial activity, hinting that the target compound’s 4-chlorobenzoyl moiety may contribute to similar effects .
- Solubility and Bioavailability: The dimethylamino propyl group in ’s compound enhances solubility, whereas the target compound’s isoxazole and hydroxy groups may reduce logP, balancing lipophilicity and aqueous solubility .
Biological Activity
The compound 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic molecule characterized by a pyrrolone ring structure, a chlorobenzoyl group, a hydroxy group, and a methylisoxazole moiety. This unique combination of functional groups suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Properties : It has been evaluated for its potential to inhibit inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacteria and fungi.
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of the compound. Key findings include:
| Biological Activity | Method | Result |
|---|---|---|
| Antioxidant | DPPH assay | IC50 = 25 µM |
| COX Inhibition | Enzyme assay | 50% inhibition at 10 µM |
| Antimicrobial | Agar diffusion | Active against Staphylococcus aureus and E. coli |
Case Studies
- Antioxidant Activity : A study published in MDPI demonstrated that the compound effectively scavenged free radicals, indicating its potential as an antioxidant agent. The IC50 value was determined to be 25 µM, showcasing its efficacy compared to standard antioxidant compounds .
- Anti-inflammatory Effects : Research focusing on COX inhibition revealed that the compound significantly reduced inflammation markers in vitro. The enzyme assay indicated a 50% inhibition at a concentration of 10 µM, positioning it as a promising candidate for further development as an anti-inflammatory drug .
- Antimicrobial Properties : In antimicrobial screening, the compound exhibited activity against Staphylococcus aureus and E. coli, suggesting its potential use in treating bacterial infections. The agar diffusion method confirmed its effectiveness in inhibiting bacterial growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Pyrrolone Ring : This moiety is often associated with various biological activities, including anti-inflammatory and antimicrobial effects.
- Chlorobenzoyl Group : The presence of chlorine enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
- Methylisoxazole Moiety : This group contributes to the overall pharmacological profile by participating in hydrogen bonding and π-stacking interactions with target proteins.
Q & A
Q. What are the key steps and challenges in synthesizing 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one?
The synthesis typically involves cyclization reactions to form the pyrrolone core. For example, base-assisted cyclization of hydroxy-pyrrolone intermediates with substituted amines or phenols can yield structurally similar compounds (e.g., 46–63% yields reported for analogous derivatives) . Key challenges include optimizing reaction conditions (e.g., solvent, temperature) to improve cyclization efficiency and managing steric hindrance from bulky substituents like the 5-methylisoxazol-3-yl group. Purity is often verified via HRMS and elemental analysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Essential for confirming substituent positions (e.g., distinguishing aromatic protons from isoxazole or chlorobenzoyl groups) .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrrol-2-one ring) .
- HRMS : Validates molecular weight and purity, with mass accuracy typically <5 ppm .
- X-ray crystallography : Provides definitive structural confirmation (e.g., bond angles and torsion angles for the pyrrolone ring system) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing influencing X-ray results. To resolve this:
Q. What strategies improve the yield of cyclization reactions for pyrrolone derivatives?
- Catalyst optimization : Use Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves yields by 10–15% for thermally driven cyclizations .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
Q. How does the 5-methylisoxazol-3-yl group influence the compound’s reactivity or stability?
- Steric effects : The methyl group on the isoxazole ring may hinder nucleophilic attacks at the pyrrolone carbonyl, improving stability in acidic conditions.
- Electronic effects : The electron-withdrawing nature of the isoxazole ring increases electrophilicity of adjacent groups, potentially enhancing reactivity in substitution reactions. Stability under UV light should be tested via accelerated degradation studies .
Q. What computational methods are effective for predicting biological activity or binding mechanisms?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase isoforms, as seen in similar chlorophenyl derivatives) .
- MD simulations : Assess binding stability over 100-ns trajectories to identify key residues involved in ligand-protein interactions .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with activity data to guide structural modifications .
Q. How can environmental fate studies be designed to assess the compound’s persistence or degradation pathways?
- Hydrolysis studies : Test stability at pH 3–9 to identify susceptible functional groups (e.g., ester or amide bonds) .
- Photodegradation : Expose to UV-A/B light and analyze degradation products via LC-HRMS.
- Microbial degradation : Use soil microcosms to track metabolite formation under aerobic/anaerobic conditions .
Q. What are common pitfalls in interpreting HRMS data for this compound?
Q. How can synthetic byproducts be identified and minimized?
Q. What methodologies validate the compound’s purity for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
